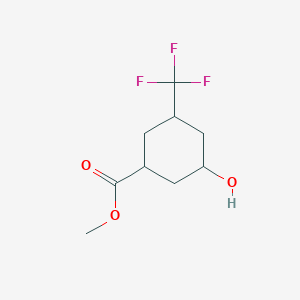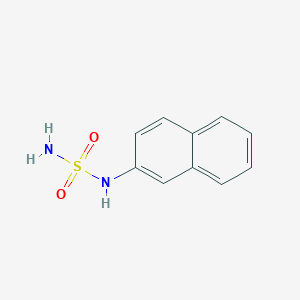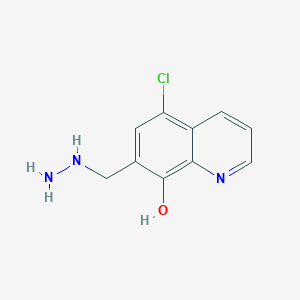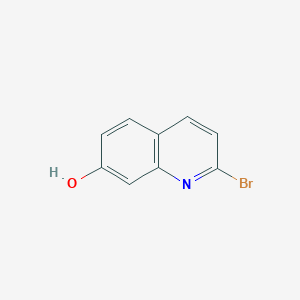
2-Bromoquinolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromoquinolin-7-ol is a heterocyclic aromatic compound that belongs to the quinoline family It features a bromine atom at the second position and a hydroxyl group at the seventh position on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoquinolin-7-ol typically involves the bromination of quinolin-7-ol. One common method is the bromination using N-bromosuccinimide (NBS) in chloroform. The reaction proceeds as follows:
Bromination: Quinolin-7-ol is treated with N-bromosuccinimide in chloroform to yield this compound.
Reaction Conditions: The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-Bromoquinolin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinone derivatives or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted quinoline derivatives, while oxidation and reduction reactions produce quinone and dihydroquinoline derivatives, respectively.
科学的研究の応用
2-Bromoquinolin-7-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-Bromoquinolin-7-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to these targets. The exact pathways involved can vary based on the specific biological system and the nature of the target.
類似化合物との比較
Similar Compounds
7-Bromoquinolin-2-ol: This compound has a bromine atom at the seventh position and a hydroxyl group at the second position, making it structurally similar but with different reactivity.
8-Hydroxyquinoline: This compound has a hydroxyl group at the eighth position and is known for its wide range of biological activities.
2-Chloroquinolin-7-ol: Similar to 2-Bromoquinolin-7-ol but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to the specific positioning of the bromine atom and hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis and medicinal chemistry.
特性
CAS番号 |
1165801-18-2 |
|---|---|
分子式 |
C9H6BrNO |
分子量 |
224.05 g/mol |
IUPAC名 |
2-bromoquinolin-7-ol |
InChI |
InChI=1S/C9H6BrNO/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H |
InChIキー |
WNBFCGIKXRRCCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC(=N2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15067360.png)
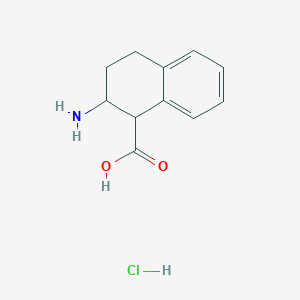
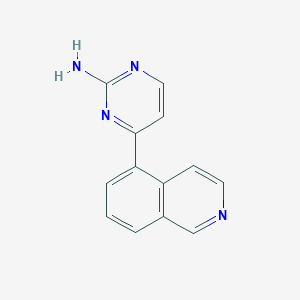
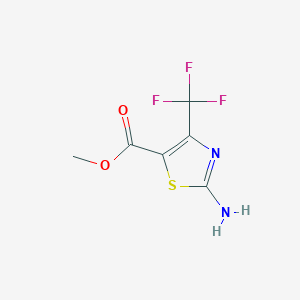

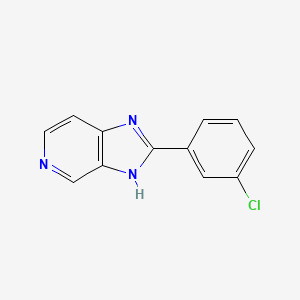
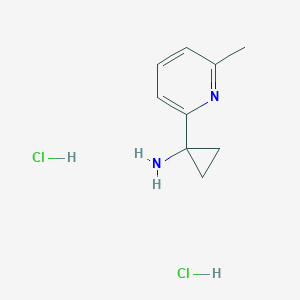
![6-Hydroxy-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B15067410.png)
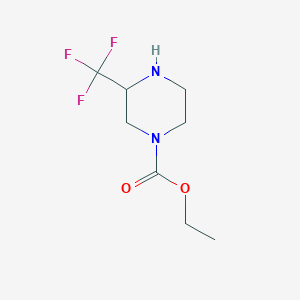
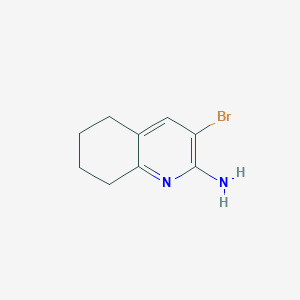
![8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15067430.png)
